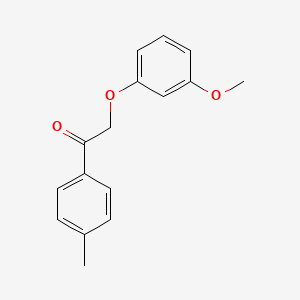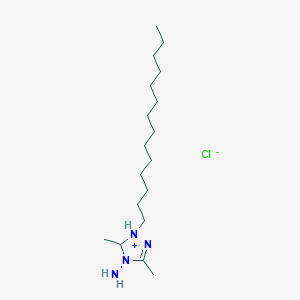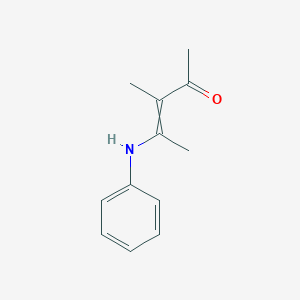![molecular formula C12H14O2 B14610089 2,3,4,5-Tetrahydro[1,1'-biphenyl]-2-peroxol CAS No. 61077-30-3](/img/structure/B14610089.png)
2,3,4,5-Tetrahydro[1,1'-biphenyl]-2-peroxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetrahydro[1,1’-biphenyl]-2-peroxol is an organic compound with a unique structure that includes a peroxol group attached to a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydro[1,1’-biphenyl]-2-peroxol typically involves the reaction of biphenyl derivatives with peroxides under controlled conditions. One common method includes the use of hydrogen peroxide in the presence of a catalyst to introduce the peroxol group into the biphenyl structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrahydro[1,1’-biphenyl]-2-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxol group can participate in oxidation reactions, forming different oxidized products.
Reduction: Reduction of the peroxol group can lead to the formation of hydroxyl derivatives.
Substitution: The biphenyl core can undergo substitution reactions, where different substituents replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed under specific conditions.
Major Products Formed
Scientific Research Applications
2,3,4,5-Tetrahydro[1,1’-biphenyl]-2-peroxol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrahydro[1,1’-biphenyl]-2-peroxol involves its interaction with molecular targets through the peroxol group. This group can generate reactive oxygen species (ROS), which can interact with various cellular components, leading to different biological effects. The pathways involved may include oxidative stress responses and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1,1’-biphenyl: Lacks the peroxol group, making it less reactive in oxidation reactions.
1,2,3,4-Tetrahydronaphthalene: Similar structure but different reactivity due to the absence of the biphenyl core.
1,2,3,4-Tetrahydroisoquinoline: Contains a nitrogen atom, leading to different chemical properties and applications.
Uniqueness
Its ability to generate ROS and participate in diverse chemical reactions makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
61077-30-3 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(6-hydroperoxycyclohexen-1-yl)benzene |
InChI |
InChI=1S/C12H14O2/c13-14-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-8,12-13H,4-5,9H2 |
InChI Key |
QKRWRUNRIRNWIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C(C1)OO)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


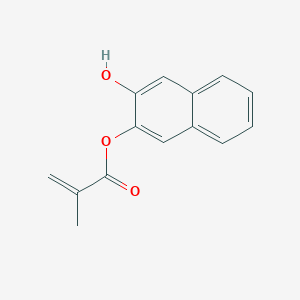

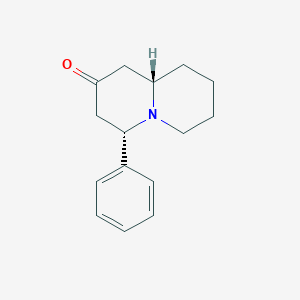
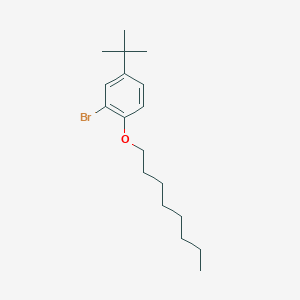
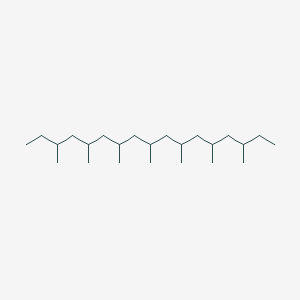
![Ethyl 3-[(E)-tert-butyldiazenyl]-3-chlorobutanoate](/img/structure/B14610039.png)
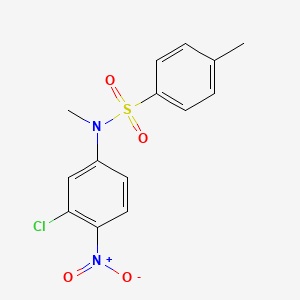
-lambda~5~-phosphane](/img/structure/B14610047.png)
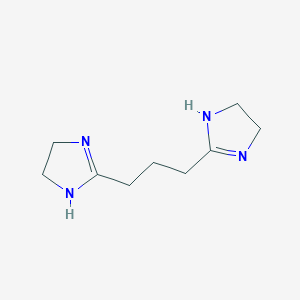
![2-[(E)-Octyldiazenyl]propan-2-ol](/img/structure/B14610071.png)
![2-[Ethyl(phenyl)amino]ethene-1-sulfonyl fluoride](/img/structure/B14610078.png)
